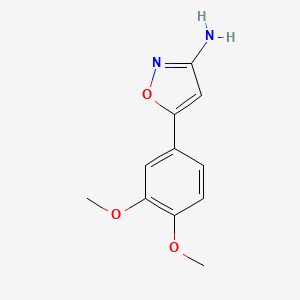
1-(2-Bromo-3-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-methoxyphenyl)piperazine, also known by its chemical formula C₁₁H₁₆N₂OBr, is a piperazine derivative. It features a piperazine ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 1-(2-Bromo-3-methoxyphenyl)piperazine involves introducing the bromine and methoxy substituents onto the piperazine ring. While specific methods may vary, one common approach is the reaction of 1-(3-methoxyphenyl)piperazine with a brominating agent, such as N-bromosuccinimide (NBS), under appropriate conditions .
Industrial Production: Industrial-scale production methods for this compound are not extensively documented. research laboratories can synthesize it using established protocols.
Analyse Chemischer Reaktionen
1-(2-Bromo-3-methoxyphenyl)piperazine can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the bromine substituent can yield the corresponding piperazine without the bromine atom.
Functionalization: The methoxy group can undergo functionalization reactions, such as ether cleavage or methylation.
Common reagents include brominating agents, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3-methoxyphenyl)piperazine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for designing bioactive compounds.
Neuroscience: It may interact with neurotransmitter receptors due to its piperazine moiety.
Drug Development: Scientists investigate its role in drug discovery.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 1-(2-Bromo-3-methoxyphenyl)piperazine is unique due to its specific substitution pattern, similar compounds include:
1-(3-Methoxyphenyl)piperazine: A closely related derivative with a methoxy group instead of bromine .
Other Piperazines: Explore related piperazine derivatives for comparative studies.
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
1-(2-bromo-3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI-Schlüssel |
APAVPKFIWAYWBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1Br)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


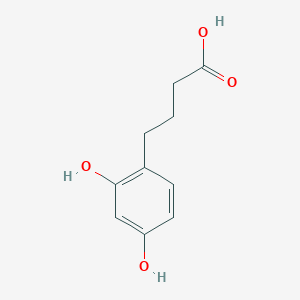
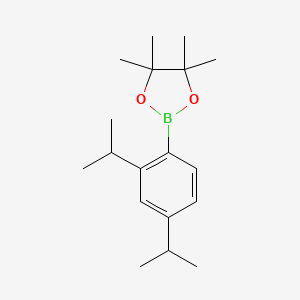




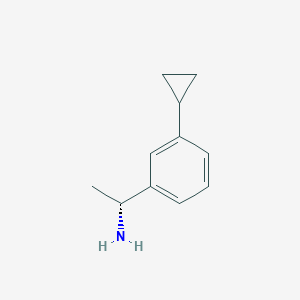
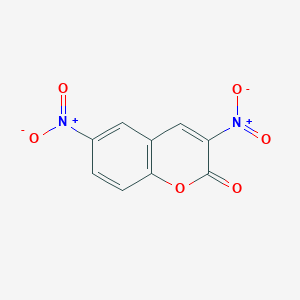
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
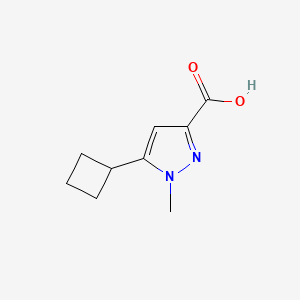
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)
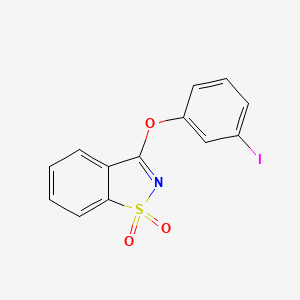
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
